L-Valine-13C5,15N,d2

LC-MS/MS Bioanalysis Internal Standard

Quantification drift from deuterium back-exchange compromises bioanalytical accuracy in aqueous matrices. L-Valine-13C5,15N,d2 resolves this with non-exchangeable ¹³C₅/¹⁵N backbone labels plus 2,3-d₂ substitution, providing a robust +8 Da mass shift exceeding the ≥3 Da FDA/EMA requirement for baseline resolution from endogenous valine. • ≥98% chemical purity supports direct gravimetric standard preparation with minimal impurity correction • 95-99 atom% ¹³C, 96-99 atom% ¹⁵N, 97+ atom% D isotopic enrichment eliminates unlabeled carryover • Validated for triple-encoding SILAC, INST-MFA flux analysis, and isotope dilution LC-MS/MS in plasma, tissue hydrolysates, and cell lysates

Molecular Formula C5H11NO2
Molecular Weight 125.116 g/mol
Cat. No. B15142680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine-13C5,15N,d2
Molecular FormulaC5H11NO2
Molecular Weight125.116 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1D,4+1D,5+1,6+1
InChIKeyKZSNJWFQEVHDMF-RKEACNPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valine-13C5,15N,d2: Stable Isotope-Labeled Essential Amino Acid


L-Valine-13C5,15N,d2 (CAS 201417-09-6) is a stable isotope-labeled analog of the essential amino acid L-valine, featuring uniform 13C substitution on all five carbon atoms, 15N substitution on the nitrogen atom, and deuterium substitution at the 2 and 3 positions [1]. The compound has a molecular weight of 125.116 g/mol (exact mass 125.10534116 Da) and is typically supplied at ≥98% purity with isotopic enrichment specifications of 95-99 atom% 13C, 96-99 atom% 15N, and 97+ atom% D . As a branched-chain amino acid (BCAA), L-valine is one of twenty proteinogenic amino acids and cannot be synthesized endogenously in mammals, making its accurate quantification essential for metabolic studies, nutritional assessment, and protein turnover analysis .

Workflow
LC-MS/MS quantitative bioanalysis using stable isotope dilution
Selection Logic
Multi-isotope labeled valine ISTD with +8 Da mass shift and non-exchangeable labels
Format Compatibility
Gravimetric stock preparation from ≥98% purity crystalline solid

Generic Substitution Risks for L-Valine-13C5,15N,d2


Generic substitution of L-Valine-13C5,15N,d2 with alternative valine isotopologues (e.g., 13C5-only, 15N-only, or D8 variants) is not analytically equivalent due to three interdependent factors: mass difference requirements for spectral resolution, isotopic label stability under physiological conditions, and matrix effect compensation capability . For small-molecule LC-MS/MS quantitation (MW < 1000 Da), a mass shift of at least +3 Da between analyte and internal standard is required to avoid spectral overlap from natural isotopic abundance; L-Valine-13C5,15N,d2 provides a robust +8 Da shift versus unlabeled L-valine, whereas single-isotope labeling (e.g., 15N-only, +1 Da) may be insufficient . Furthermore, deuterium labels placed on exchangeable positions or α-carbons adjacent to carbonyl groups are susceptible to proton back-exchange in aqueous biological matrices, compromising quantitative accuracy; the 2,3-d2 substitution pattern in this compound, combined with non-exchangeable 13C and 15N backbone labels, mitigates this risk [1].

15N-only or D8-only valine may provide insufficient mass shift: a +1 Da shift remains within the natural isotopic envelope, risking quantification bias.
Deuterium labels on exchangeable positions can undergo back-exchange in aqueous biological matrices, compromising accuracy; 2,3-d2 with backbone 13C/15N avoids this.
Lower isotopic enrichment or chemical purity may require impurity correction factors and increase method uncertainty.

L-Valine-13C5,15N,d2: Comparative Evidence vs. Isotopologues


Mass Shift Advantage over 15N-Only Valine

L-Valine-13C5,15N,d2 produces a +8 Da mass shift relative to unlabeled L-valine (natural abundance: C5H11NO2, nominal MW 117.15 Da; labeled: 13C5H9D215NO2, nominal MW 125.12 Da). This exceeds the minimum +3 Da requirement for small-molecule LC-MS/MS internal standards, ensuring no spectral overlap from the analyte's natural M+1, M+2, or M+3 isotopic peaks . In contrast, a 15N-only labeled L-valine (L-Valine-15N) provides only a +1 Da shift, which falls within the natural isotopic envelope of the unlabeled analyte (approximately 6.5% natural abundance at M+1 due to 13C), creating quantification bias .

Mass Shift vs. 15N-Valine
Class-level
+8 Da (target) vs. +1 Da (15N-only)
Exceeds minimum +3 Da requirement for small-molecule ISTD
Supports spectral resolution from natural isotopic envelope
Method context; 15N-only can cause M+1 interference (~6.5% abundance)
LC-MS/MS Bioanalysis Internal Standard

Isotopic Enrichment vs. Lower-Grade Alternatives

L-Valine-13C5,15N,d2 is commercially available with specified isotopic enrichment of 95-99 atom% 13C, 96-99 atom% 15N, and 97+ atom% D at ≥98% chemical purity . This triple-isotope enrichment specification is documented in vendor certificates of analysis and is essential for minimizing unlabeled analyte contamination in the internal standard stock, which would otherwise produce a positive bias in quantitative LC-MS assays . In contrast, alternative commercial valine isotopologues such as L-Valine-13C5,15N (without deuterium) offer enrichment of 98 atom% 13C and 98 atom% 15N but lack the additional mass shift and matrix-matching benefits provided by the 2,3-d2 substitution .

Enrichment vs. Non‑Deuterated
Specification review
95-99% 13C; 96-99% 15N; 97+% D
Comparator (13C5,15N): 98% 13C; 98% 15N, no deuterium
Additional D enrichment adds matrix-matching and mass shift benefits
Review vendor CoA for enrichment ≥97 atom% per label
Isotopic Purity Certificate of Analysis Quantitative Accuracy

Label Stability: Backbone 13C/15N vs. Exchangeable Deuterium

L-Valine-13C5,15N,d2 incorporates deuterium labels at the non-exchangeable 2 and 3 positions (β- and γ-carbon hydrogens), rather than on heteroatoms (N-H, O-H) or α-carbons adjacent to the carboxyl group where keto-enol tautomerization can catalyze H/D exchange . The backbone 13C and 15N labels are completely non-exchangeable under any aqueous or biological conditions . In contrast, internal standards relying exclusively on deuterium labeling with suboptimal positioning may experience 10-40% label loss during sample preparation and LC separation, producing variable recovery and inaccurate quantification [1].

Label Stability
Class-level
Non‑exchangeable 13C/15N backbone + stable 2,3‑d2
vs. exchangeable D labels: potential 10‑40% loss
Reduces quantification drift in biological matrices
Relevant for plasma/serum LC-MS at pH 7.4, 25‑37°C
Hydrogen-Deuterium Exchange LC-MS Sample Preparation Matrix Effects

Chemical Purity and Physical Specifications

L-Valine-13C5,15N,d2 is supplied as a white crystalline solid with a melting point of 295-300°C and specified chemical purity of ≥98% . These specifications enable gravimetric preparation of primary stock solutions with minimal correction for impurities, reducing uncertainty in calibration curve preparation. In comparison, lower-purity isotopic standards (e.g., 95% CP grade) require impurity profiling and purity correction factors that introduce additional sources of quantitative uncertainty in bioanalytical method validation .

Chemical Purity
Method context
≥98% (HPLC/CP)
Typical standard-grade: 95% CP
Lowers impurity correction factor in calibration
Supports accuracy/precision endpoint review
Chemical Purity QC Release Analytical Reference Standard

L-Valine-13C5,15N,d2: Recommended Application Scenarios


Plasma Free Valine Quantification in Pharmacokinetic Studies

In regulated bioanalytical laboratories conducting pharmacokinetic studies of branched-chain amino acid metabolism or supplementation, L-Valine-13C5,15N,d2 serves as the optimal SIL internal standard. Its +8 Da mass shift meets the ≥3 Da requirement for baseline resolution from the endogenous analyte's isotopic envelope, while the non-exchangeable 13C5 and 15N backbone labels eliminate quantification drift from deuterium back-exchange in plasma sample preparation . The ≥98% chemical purity specification supports direct gravimetric standard preparation with minimized impurity correction, essential for maintaining method accuracy within the ±15% (LLOQ ±20%) acceptance window mandated by FDA bioanalytical method validation guidance .

SILAC-Based Relative Protein Quantitation

L-Valine-13C5,15N,d2 is the appropriate 'heavy' valine isotopologue for three-state SILAC experiments requiring clear mass separation between light, medium, and heavy peptide pairs. The +8 Da mass increment relative to unlabeled L-valine enables unambiguous MS1 precursor ion pairing without interference from natural isotopic distributions . When combined with 'heavy' lysine (+8 Da, 13C6,15N2) and arginine (+10 Da, 13C6,15N4), this valine isotopologue supports triple-encoding SILAC workflows with >97% labeling efficiency, enabling accurate relative protein abundance measurements across multiple experimental conditions in a single LC-MS/MS acquisition .

Metabolic Flux Analysis of Valine Catabolism

For isotopically non-stationary metabolic flux analysis (INST-MFA) tracing valine incorporation into the TCA cycle via propionyl-CoA and methylmalonyl-CoA intermediates, L-Valine-13C5,15N,d2 provides the necessary isotopic resolution. The uniform 13C labeling of all five carbon positions enables tracking of carbon skeleton rearrangement through 13C NMR or GC-MS isotopomer analysis, while the 15N label permits simultaneous tracing of nitrogen transfer via transamination to glutamate and alanine pools . The 2,3-d2 substitution provides an additional two mass units for distinguishing labeled valine from endogenous unlabeled valine in GC-MS selected ion monitoring (SIM) mode without requiring chromatographic baseline resolution .

Absolute Quantification of Protein-Bound Valine by Isotope Dilution

In proteomics workflows requiring absolute quantification of protein-bound amino acid composition (e.g., nutritional protein quality assessment, feed/food analysis), L-Valine-13C5,15N,d2 is the preferred internal standard for isotope dilution LC-MS/MS following acid hydrolysis. The +8 Da mass shift eliminates isobaric interference from co-eluting matrix components in complex hydrolysates, while the combination of 13C, 15N, and 2H labels ensures that no naturally occurring isobaric species (e.g., isoleucine, norvaline) can confound quantification at the valine retention time . The high isotopic enrichment (95-99 atom% 13C, 96-99 atom% 15N) minimizes unlabeled analyte carryover in the internal standard, a critical factor when quantifying low-abundance protein-bound valine in samples with limited biomass .

Application
Selection Property
Validation Focus
Plasma valine research bioanalysis
Mass shift ≥8 Da, non‑exchangeable labels
Accuracy/precision endpoint review in research matrices
SILAC quantitative proteomics
+8 Da valine for triple‑encoding workflows
Labeling efficiency and MS1 precursor pairing
Metabolic flux analysis of valine catabolism
Uniform 13C5 plus 15N and 2,3‑d2 labels
Carbon/nitrogen tracing and isotopomer resolution
Absolute quantification of protein‑bound valine
High isotopic enrichment, +8 Da shift
Matrix-effect control in complex hydrolysates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Valine-13C5,15N,d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.